molecular formula C4H5BrN2S B11902100 5-Bromo-2-methyl-1,3-thiazol-4-amine

5-Bromo-2-methyl-1,3-thiazol-4-amine

Cat. No.: B11902100
M. Wt: 193.07 g/mol
InChI Key: BFGQGYMIFWFIAM-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-thiazol-4-amine is a brominated thiazole derivative of significant interest in medicinal chemistry and materials science research. Thiazole rings are privileged structures in drug discovery, frequently found in compounds with a range of pharmacological activities. As a building block, this amine-functionalized thiazole is used in the synthesis of more complex molecules, particularly through cross-coupling reactions where the bromine atom serves as a handle for further functionalization . Researchers utilize this compound in the development of potential therapeutic agents, as thiazole cores are known to be present in molecules with anticonvulsant properties . Additionally, structurally similar bromo-thiazolamine compounds have been employed in the synthesis of specialized polymers, such as those used in solar cell applications, highlighting the utility of this chemical class in materials science . The compound must be handled with care; appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated environment, such as a chemical fume hood . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5BrN2S

Molecular Weight

193.07 g/mol

IUPAC Name

5-bromo-2-methyl-1,3-thiazol-4-amine

InChI

InChI=1S/C4H5BrN2S/c1-2-7-4(6)3(5)8-2/h6H2,1H3

InChI Key

BFGQGYMIFWFIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)Br)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 5-Bromo-2-methyl-1,3-thiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Next-Generation Kinase Inhibitors

CAS Registry Number: 1895240-41-1 Chemical Formula: C₄H₅BrN₂S Molecular Weight: 193.06 g/mol

Executive Summary

5-Bromo-2-methyl-1,3-thiazol-4-amine (CAS 1895240-41-1) represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike its ubiquitous isomer (2-amino-4-methylthiazole), this 4-amino-thiazole variant offers a distinct vector profile for structure-activity relationship (SAR) exploration. Its structural core features a "push-pull" electronic system, where the electron-donating amino group at C4 and the electron-withdrawing bromine at C5 create a highly polarized scaffold ideal for palladium-catalyzed cross-couplings. This whitepaper outlines the synthesis, reactivity, and application of this compound as a critical intermediate in the development of ATP-competitive kinase inhibitors.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound is characterized by a thiazole ring substituted at the 2-position with a methyl group, the 4-position with a primary amine, and the 5-position with a bromine atom. This specific substitution pattern renders the C5-position highly reactive toward oxidative addition, while the C4-amine serves as a versatile nucleophile.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionSource/Method
Appearance Off-white to pale yellow solidExperimental Observation (Analogous)
Melting Point 115–120 °C (Decomp.)[1]Predicted based on 4-amino analogs
Boiling Point 285.4 ± 35.0 °CCalculated (760 mmHg)
Density 1.8 ± 0.1 g/cm³Calculated
pKa (Conj. Acid) ~3.5Predicted (Thiazole N)
LogP 1.24Consensus LogP
Solubility DMSO, DMF, Methanol; Low in WaterExperimental Handling
Storage 2–8°C, Inert atmosphere (Argon/N₂)Oxidation Sensitive
Synthetic Pathways[2][8][9]

The synthesis of 4-amino-thiazoles is chemically distinct from the classic Hantzsch synthesis (which yields 2-aminothiazoles). The production of CAS 1895240-41-1 requires a specialized cyclization followed by a regioselective halogenation.

3.1 Core Synthesis: The Thioamide-Nitrile Cyclization

The most robust route involves the condensation of thioacetamide with chloroacetonitrile (or bromoacetonitrile). This method constructs the thiazole ring with the amino group correctly positioned at C4.

  • S-Alkylation: Thioacetamide attacks the alpha-carbon of chloroacetonitrile, displacing chloride to form an S-cyanomethyl acetimidothioate intermediate.

  • Thorpe-Ziegler Cyclization: Under basic conditions (typically triethylamine or pyridine), the internal nitrogen attacks the nitrile carbon, closing the ring to form 2-methyl-1,3-thiazol-4-amine .

  • Regioselective Bromination: The resulting intermediate is treated with N-Bromosuccinimide (NBS) . The amino group at C4 activates the C5 position via resonance donation, directing the electrophilic bromine exclusively to C5.

3.2 Graphical Synthesis Workflow

The following diagram illustrates the stepwise construction of the scaffold.

SynthesisPath SM1 Thioacetamide (S source) Inter S-Cyanomethyl Intermediate SM1->Inter S-Alkylation SM2 Chloroacetonitrile (C-C-N source) SM2->Inter Core 2-Methyl-1,3-thiazol-4-amine (Parent Scaffold) Inter->Core Base-Mediated Cyclization Product 5-Bromo-2-methyl- 1,3-thiazol-4-amine (CAS 1895240-41-1) Core->Product Electrophilic Bromination Reagent NBS (1.05 eq) DMF, 0°C Reagent->Product

Figure 1: Step-wise synthesis from commodity precursors via Thorpe-Ziegler type cyclization and regioselective bromination.

Experimental Protocol: Laboratory Scale Synthesis

Safety Note: Thioacetamide is a carcinogen.[2] Chloroacetonitrile is toxic and a lachrymator. All operations must be performed in a fume hood.

Step 1: Preparation of 2-Methyl-1,3-thiazol-4-amine

  • Dissolve thioacetamide (10.0 mmol) in anhydrous DMF (20 mL).

  • Add chloroacetonitrile (10.0 mmol) dropwise at room temperature.

  • Stir for 2 hours; a white precipitate (hydrochloride salt of the intermediate) may form.

  • Add Triethylamine (20.0 mmol) carefully. Heat the mixture to 60°C for 4 hours to effect cyclization.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Step 2: Bromination to CAS 1895240-41-1

  • Dissolve the isolated 2-methyl-1,3-thiazol-4-amine (5.0 mmol) in Acetonitrile (25 mL).

  • Cool to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (5.05 mmol) portion-wise over 15 minutes. Critical: Maintain low temperature to prevent over-bromination or oxidation of the amine.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 30 minutes.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove active bromine). Extract with DCM. The product is often unstable on silica; recrystallization from Ethanol/Hexane is preferred if purity is <95%.

Reactivity & Medicinal Chemistry Applications[8][11][12]

This scaffold is a "linchpin" for fragment-based drug discovery (FBDD). The orthogonality of the amine and bromide allows for sequential functionalization.

5.1 The "Hinge Binder" Strategy

In kinase inhibitors, the thiazole nitrogen (N3) often acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Val135 in CDK2). The C4-amine can act as a hydrogen bond donor.

  • C5-Position (Bromine): Ideal for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that occupy the hydrophobic pocket (Gatekeeper region).

  • C4-Position (Amine): Ideal for Amide coupling or Buchwald-Hartwig amination to extend into the solvent-exposed region.

5.2 Functionalization Logic Diagram

Reactivity Center 5-Bromo-2-methyl- 1,3-thiazol-4-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Center->Suzuki C5 Reactivity Amide Amide Coupling (R-COOH, HATU) Center->Amide C4 Reactivity Sandmeyer Sandmeyer Reaction (tBuONO, CuCl2) Center->Sandmeyer C4 Transformation Prod1 5-Aryl-thiazole-4-amine (Kinase Core) Suzuki->Prod1 Prod2 Amide Derivatives (Solvent Tail) Amide->Prod2 Prod3 4-Chloro-5-bromo-thiazole (Dual Electrophile) Sandmeyer->Prod3

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C4-amine and C5-bromide.

Handling and Safety (SDS Summary)
  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic and light-sensitive. Store under Argon at 4°C.

  • Disposal: Incineration with afterburner and scrubber (contains Nitrogen, Sulfur, and Halogens).

References
  • Thiazole Synthesis Review: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

  • Bromination Methodology: Uzelac, E. J., & Rasmussen, S. C.[3][4] (2017).[3] "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947–5951.[3] Available at: [Link]

  • Kinase Inhibitor Context: "Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery." European Journal of Medicinal Chemistry, 2016. (Illustrates the utility of the 4-aminothiazole fusion motif). Available at: [Link]

Sources

A Tale of Two Isomers: A Technical Guide to the Divergent Worlds of 2-Amino and 4-Aminothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For the drug development professional, the thiazole ring is a familiar and trusted scaffold. Yet, within this family of heterocycles lies a stark lesson in how a simple positional change of a single functional group can dramatically alter the destiny of a molecule. This guide delves into the profound chemical, physical, and practical differences between 2-aminothiazole and its less-celebrated isomer, 4-aminothiazole. We will explore not just what makes them different, but why these differences exist, providing field-proven insights into their synthesis, stability, reactivity, and ultimate utility in medicinal chemistry.

The core of our exploration reveals that while 2-aminothiazole is a robust, versatile, and medicinally "privileged" structure, 4-aminothiazole is an ephemeral entity, plagued by an inherent instability that has largely precluded its use in drug development. Understanding the basis of this divergence is critical for any scientist working with heterocyclic scaffolds.

PART 1: Structural and Physicochemical Divergence

The positional change of the amino group from C2 to C4 fundamentally alters the electronic landscape and stability of the thiazole ring. This is not a subtle academic distinction; it is the root cause of their vastly different behaviors.

Tautomerism and Stability: The Achilles' Heel of 4-Aminothiazole

The most critical difference between the two isomers is their stability, which is intrinsically linked to their tautomeric equilibria.

  • 2-Aminothiazole primarily exists in a stable, aromatic amino form. This stability is due to the delocalization of the exocyclic nitrogen's lone pair of electrons into the aromatic π-system, creating a resonance-stabilized structure. While it can exist in equilibrium with an imino tautomer, the amino form is overwhelmingly favored under normal conditions[1].

  • 4-Aminothiazole , in stark contrast, is highly susceptible to tautomerization to its non-aromatic imino form (a thiazoline derivative). This imino tautomer is readily and often irreversibly hydrolyzed in aqueous media, leading to decomposition.[2] This inherent instability is a major barrier to its isolation and use in synthetic and biological applications[2][3]. A US Patent explicitly notes that the resonance forms possible for the 2-amino isomer stabilize the ring, a benefit not available to the 4-amino isomer, making the latter more susceptible to hydrolysis[3].

Diagram: Tautomerism and Instability Pathway

The following diagram illustrates the stable equilibrium of 2-aminothiazole versus the decomposition pathway of 4-aminothiazole.

Caption: Comparative stability of 2- and 4-aminothiazole.

Physical and Chemical Properties: A Comparative Overview

The structural differences manifest in their measurable physical and chemical properties. While comprehensive data for 4-aminothiazole is scarce due to its instability, a comparative summary can be compiled.

Property2-Aminothiazole4-AminothiazoleRationale for Difference
Melting Point 91-93 °C[4]Data not readily availableThe stable, planar, and aromatic nature of 2-aminothiazole allows for efficient crystal packing. The instability of 4-aminothiazole makes purification and characterization difficult.
pKa (of conjugate acid) 5.36 (at 20°C)[5]Not reliably reportedThe protonation site for 2-aminothiazole is the endocyclic nitrogen[2]. Its basicity is influenced by the electron-donating amino group. The instability of 4-aminothiazole in aqueous solution complicates accurate pKa measurement.
Solubility Soluble in water (100 g/L at 20°C), alcohols, and ether[6][7]Prone to decomposition in water[2]The ability to form hydrogen bonds via the amino group and ring nitrogen contributes to the solubility of 2-aminothiazole. For the 4-isomer, chemical reactivity (hydrolysis) dominates its interaction with water.
Stability Stable solid, gradually darkens over timeHighly unstable, particularly in aqueous solution[2][3]Aromatic resonance stabilization is significant for the 2-amino isomer but not for the 4-amino isomer, which readily tautomerizes to an unstable imino form[3].

PART 2: The Synthetic Divide

The synthetic accessibility of these isomers is another area of major divergence. The synthesis of 2-aminothiazole is robust and high-yielding, whereas the preparation of 4-aminothiazole requires more specialized strategies to circumvent its inherent instability.

The Hantzsch Synthesis: The Workhorse for 2-Aminothiazoles

The Hantzsch thiazole synthesis is the most common and efficient method for preparing 2-aminothiazoles. It involves the condensation of an α-haloketone with a thiourea[8]. The reaction is versatile, tolerates a wide range of functional groups, and is often high-yielding[8].

Diagram: Hantzsch Synthesis Workflow

Hantzsch Start α-Haloketone + Thiourea Reaction Condensation Reaction (e.g., in Ethanol) Start->Reaction Intermediate Thiazoline Intermediate (Not Isolated) Reaction->Intermediate Ring Closure Product 2-Aminothiazole Product Intermediate->Product Dehydration Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole

This protocol provides a representative example of the Hantzsch synthesis.

  • Reagent Preparation: In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add ethanol to the flask to serve as the reaction solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the HBr byproduct and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 4-phenyl-2-aminothiazole.

Strategies for Synthesizing the Elusive 4-Aminothiazole

Synthesizing 4-aminothiazole requires methods that either build the ring with the amino group precursor already in place or introduce it carefully.

Method 1: From Thioamides and Ethyl Bromopyruvate

This approach constructs the thiazole ring with a protected amino group.

  • Thioamide Formation: A nitrile is converted to a thioamide using a reagent like ammonium sulfide[2].

  • Cyclocondensation: The thioamide is then condensed with ethyl bromopyruvate. The reaction conditions must be acidic to catalyze the final dehydration step to form the aromatic thiazole ring[2].

  • Deprotection: Any protecting groups on the amino functionality are removed in a final step.

Method 2: Hydrolysis of a Stabilized Precursor

A documented method for preparing stable 4-aminothiazole involves the gentle hydrolysis of a 4-trifluoroacetamidothiazole precursor. The trifluoroacetyl group is stable enough for the synthesis and purification of the intermediate, and can be removed under controlled alkaline conditions[3].

  • Precursor Synthesis: Prepare 2-bromo-4-trifluoroacetamidothiazole.

  • Dehalogenation: Catalytically hydrogenate the precursor to remove the bromine atom at the 2-position.

  • Controlled Hydrolysis: React the resulting 4-trifluoroacetamidothiazole with an alkali metal hydroxide (e.g., NaOH or KOH) in an aqueous medium at a controlled temperature (e.g., 30-35°C) to cleave the trifluoroacetyl group and yield 4-aminothiazole[3].

PART 3: Differential Reactivity and Spectroscopic Signatures

The distinct electronic structures of the isomers directly influence their chemical reactivity and how they appear in spectroscopic analyses.

Reactivity: Electrophilic Aromatic Substitution

The amino group is a powerful electron-donating, activating group. Its position dictates the regioselectivity of electrophilic aromatic substitution.

  • 2-Aminothiazole: The 2-amino group strongly activates the C5 position towards electrophilic attack. Resonance analysis shows that the carbocation intermediate formed by attack at C5 is significantly stabilized by the amino group. Consequently, reactions like halogenation occur preferentially at the C5 position[6][9][10][11].

  • 4-Aminothiazole: The inherent instability of the 4-aminothiazole ring generally precludes its use in typical electrophilic substitution reactions. The harsh, often acidic, conditions required would likely lead to rapid decomposition rather than controlled substitution.

Spectroscopic Differentiation: A Chemist's Fingerprint

¹H and ¹³C NMR spectroscopy provide clear, unambiguous methods to distinguish between the two isomers.

¹H NMR Spectroscopy

  • 2-Aminothiazole: The spectrum is characterized by two doublets in the aromatic region corresponding to the protons at C4 and C5, which are coupled to each other. In DMSO-d₆, these protons typically appear around δ 6.5-7.0 ppm[12][13]. A broad singlet for the -NH₂ protons is also observed.

  • 4-Aminothiazole: The spectrum would be expected to show two singlets in the aromatic region for the uncoupled protons at C2 and C5. The chemical shift of the C2 proton would likely be significantly downfield due to its position between two heteroatoms (S and N).

¹³C NMR Spectroscopy

The chemical shifts of the ring carbons provide a definitive signature for each isomer.

Carbon PositionExpected ¹³C Chemical Shift (ppm) - 2-AminothiazoleExpected ¹³C Chemical Shift (ppm) - 4-AminothiazoleRationale
C2 ~169 ppm[12][14]Lower (more shielded)In 2-aminothiazole, C2 is directly attached to the electron-donating amino group and two heteroatoms, resulting in a highly deshielded signal. In 4-aminothiazole, C2 is adjacent to S and N but not directly bonded to the amino group.
C4 ~149 ppm[14]Higher (more deshielded)In 4-aminothiazole, C4 is directly attached to the amino group, leading to a significant deshielding effect compared to its position in the 2-amino isomer.
C5 ~101-111 ppm[12][14]Similar to C5 in 2-ATThe chemical shift of C5 is influenced by its proximity to the sulfur atom and its position in the aromatic ring.

PART 4: The Verdict in Drug Discovery

The culmination of these chemical and physical differences has led to a clear verdict in the field of medicinal chemistry.

  • 2-Aminothiazole: The Privileged Scaffold: The 2-aminothiazole moiety is a cornerstone of modern drug design[10][12][15]. Its stability, synthetic accessibility, and ability to act as a versatile hydrogen bond donor and acceptor have cemented its status as a "privileged structure." It is a key component in numerous approved drugs, including the anti-leukemia agent Dasatinib , the anti-inflammatory drug Meloxicam , and the antibiotic Cefdinir [6][7].

  • 4-Aminothiazole: The Challenged Isomer: The chemical instability of the 4-aminothiazole core has severely hampered its application in drug discovery[2]. The propensity for decomposition in aqueous environments—the very medium of biological systems—makes it an unattractive scaffold for developing stable, reliable therapeutic agents. While derivatives have been synthesized for specific research purposes, they have not translated into successful clinical candidates due to these fundamental challenges[2].

Conclusion

The cases of 2-aminothiazole and 4-aminothiazole offer a compelling narrative on the importance of isomeric structure in chemistry and drug design. 2-Aminothiazole, stabilized by aromaticity and favorable electronic delocalization, stands as a testament to the power of a reliable heterocyclic core. In contrast, 4-aminothiazole serves as a cautionary tale, where a seemingly minor structural tweak introduces a fatal flaw—an inherent instability that unravels its potential. For the practicing scientist, this deep understanding of the underlying principles of stability, reactivity, and synthesis is not merely academic; it is the foundation upon which successful research and development are built.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 771–806.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.
  • Zhang, Y., et al. (2018). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 144, 356-372.
  • Ji, H., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3076-3080.
  • Narenda, N., et al. (2009). Synthesis of 4-Amino-Thiazole Analogs of Fmoc-Amino Acids and Thiazole Linked N-Orthogonally Protected Dipeptidomimetics. Protein and Peptide Letters, 16(9), 1029-1033.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1475.
  • Yavari, I., et al. (2010).
  • Google Patents. (1976). US3939172A - 4-Aminothiazole.
  • Li, X., et al. (2021). Halogenase-Assisted Biocatalytic Derivativatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry, 86(5), 4147-4154.
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  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

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  • El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897.
  • El-Faham, A., et al. (2021).
  • ChemicalBook. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series.
  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....
  • Hu, Y., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure, 1051, 224-229.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PLoS ONE, 14(9), e0222228.
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Sources

suppliers of 5-Bromo-2-methyl-1,3-thiazol-4-amine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-methyl-1,3-thiazol-4-amine , a specialized heterocyclic building block. It addresses the critical challenges of sourcing, intrinsic instability, and synthetic handling, while offering validated protocols for researchers.

Executive Summary & Chemical Identity

This compound is a rare, high-value scaffold in medicinal chemistry, distinct from its ubiquitous isomer, 2-amino-5-bromo-4-methylthiazole. While the 2-amino derivatives are stable and commercially abundant, the 4-amino-1,3-thiazole core is inherently unstable in aqueous and acidic media due to facile tautomerization and hydrolysis.

Researchers seeking this specific isomer must navigate a complex supply chain dominated by custom synthesis (CROs) rather than stock catalogs. This guide outlines the sourcing landscape, stability mechanisms, and handling protocols required to successfully utilize this building block.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 1895240-41-1 (Rare)
Molecular Formula C₄H₅BrN₂S
Molecular Weight 193.06 g/mol
Core Scaffold 1,3-Thiazole
Key Functionality C4-Primary Amine (Nucleophile), C5-Bromide (Electrophile)
Stability Class High Risk (Prone to hydrolysis/tautomerization)

Sourcing Landscape: Supply Chain Analysis

Unlike the stable 2-amino isomer (CAS 3034-57-9), the target This compound is not a standard "shelf" item. Sourcing requires a strategic approach focusing on Custom Synthesis and Tier 2/3 suppliers.

Supplier Categorization
TierSupplier TypeAvailability StatusRecommended Action
Tier 1 Major Catalogs (Sigma, Combi-Blocks)Unavailable Do not rely on standard catalogs.
Tier 2 Aggregators (eMolecules, ChemSrc)Lead Generation Use to identify CROs holding the CAS.
Tier 3 Specialized CROs (Enamine, WuXi, Otava)Make-on-Demand Request quote for de novo synthesis (FTE or Fee-for-Service).
Critical Sourcing Workflow

The following decision tree illustrates the logic for acquiring this material, distinguishing between the common 2-amino isomer and the unstable 4-amino target.

SourcingStrategy Start Target: 5-Bromo-2-methyl- 1,3-thiazol-4-amine CheckIsomer CRITICAL CHECK: Is the amine at C4 or C2? Start->CheckIsomer Isomer2 Amine at C2 (2-Amino-5-bromo-4-methyl) CheckIsomer->Isomer2 Common Error Isomer4 Amine at C4 (Target Molecule) CheckIsomer->Isomer4 Confirmed Target Stock In Stock (Tier 1) Sigma, Combi-Blocks Isomer2->Stock Custom Custom Synthesis (Tier 3) Enamine, WuXi Isomer4->Custom Validation Require NMR/LCMS Confirm Regioisomer Custom->Validation

Caption: Sourcing decision tree emphasizing the distinction between the common 2-amino isomer and the rare 4-amino target.

Technical Deep Dive: Instability & Handling

The 4-aminothiazole system behaves as a cyclic enamine. In the presence of water or acid, it readily tautomerizes to the imine form, which subsequently hydrolyzes to the thermodynamically stable thiazol-4-one (inactive species).

Mechanism of Decomposition
  • Tautomerization: The C4-amine (enamine-like) equilibrates with the C4-imine.

  • Hydrolysis: Water attacks the imine carbon, displacing ammonia/amine.

  • Result: Loss of the nucleophilic amine handle, yielding a ketone.

Handling Protocols:

  • Storage: Store as the HCl or HBr salt at -20°C under argon. The salt form suppresses the basic nitrogen's ability to tautomerize.

  • Solvents: Use strictly anhydrous, non-protic solvents (DCM, THF, DMF). Avoid alcohols or water.

  • Base: Use non-nucleophilic organic bases (DIPEA, Et3N) rather than inorganic aqueous bases (NaOH, K2CO3).

Synthetic Utility & Experimental Protocols

Due to commercial scarcity, in-house synthesis via Curtius Rearrangement is the most reliable route. This method avoids the unstable free amine intermediate until the final step.

Recommended Synthetic Pathway

Route: 2-Methylthiazole-4-carboxylic acid


 Acyl Azide 

Isocyanate

Carbamate (Protected)

Bromination

Deprotection.
Step-by-Step Protocol (Self-Validating System)
  • Starting Material: Begin with 2-methyl-1,3-thiazole-4-carboxylic acid (Commercially available).

  • Curtius Rearrangement:

    • Suspend acid (1.0 eq) in dry t-BuOH.

    • Add DPPA (Diphenylphosphoryl azide, 1.1 eq) and Et3N (1.2 eq).

    • Reflux for 4-6 hours.

    • Validation: Evolution of N₂ gas stops; LCMS shows conversion to Boc-protected amine (MW + 100).

  • Bromination (C5-Selective):

    • Dissolve tert-butyl (2-methylthiazol-4-yl)carbamate in dry DCM at 0°C.

    • Add NBS (N-Bromosuccinimide, 1.05 eq) portion-wise.

    • Stir at 0°C for 1 hour.

    • Validation: NMR shows loss of C5-H singlet (~7.0 ppm).

  • Deprotection (In Situ Usage):

    • Treat with 4M HCl in Dioxane at 0°C.

    • CRITICAL: Do not isolate the free base. Use the resulting salt directly in the next coupling reaction to prevent hydrolysis.

Reactivity Visualization

SynthesisPathway SM 2-Methylthiazole-4-carboxylic acid (Stable Precursor) Curtius Curtius Rearrangement (DPPA, tBuOH) SM->Curtius BocInt N-Boc-2-methylthiazol-4-amine (Stable Intermediate) Curtius->BocInt Bromination Bromination (NBS, DCM) Regioselective at C5 BocInt->Bromination TargetBoc 5-Bromo-N-Boc-Intermediate Bromination->TargetBoc Deprotect Deprotection (HCl/Dioxane) Generate Salt Form TargetBoc->Deprotect

Caption: Synthetic pathway utilizing Curtius rearrangement to bypass instability issues of the free amine.

References

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Source: National Institutes of Health (PMC). Note: Defines the instability of 4-aminothiazoles in aqueous media. URL:[Link]

  • Chemical Structure Search: this compound (CAS 1895240-41-1). Source: ChemSrc. URL:[Link]

  • Tautomerism of 2- and 4-aminothiazoles. Source: MDPI (Molecules). URL:[Link]

Methodological & Application

The Art of the Bond: A Senior Application Scientist's Guide to Suzuki Coupling of 5-Bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the thiazole ring is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials speaks to its versatile and valuable properties. The targeted functionalization of this heterocycle is therefore a critical endeavor. Among the arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a titan for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1]

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to 5-bromothiazoles. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings and the critical interplay of reaction parameters that govern success. This document is designed for the practicing scientist, offering not just protocols, but the strategic insights needed to optimize these powerful transformations.

Core Principles: Understanding the Thiazole Challenge

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, a beautifully orchestrated dance of oxidative addition, transmetalation, and reductive elimination, is the engine of this transformation.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 5-Bromothiazole (R¹-X) PdII R¹-Pd(II)L₂-X (Thiazolyl-Pd Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Boronate R²-B(OR)₂ (Boronic Ester) Boronate->Transmetalation Activated by Base Base Base (e.g., K₂CO₃) Base->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (5-Arylthiazole) RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle for 5-Arylthiazole Synthesis.

While the general mechanism holds true, the electronic nature of the 5-bromothiazole substrate introduces specific considerations. The thiazole ring is electron-deficient, which can influence the rate-limiting oxidative addition step.[2] Furthermore, the nitrogen and sulfur heteroatoms can potentially coordinate to the palladium center, which can either be beneficial by facilitating catalyst turnover or detrimental by leading to catalyst deactivation.[3] The choice of substituents on the thiazole ring further modulates its reactivity; for instance, an electron-donating group like an amino group at the 2-position can impact the electronic density of the C-Br bond.[4]

Optimizing the Reaction: A Parameter-by-Parameter Analysis

Success in the Suzuki coupling of 5-bromothiazoles hinges on the judicious selection of four key parameters: the palladium catalyst and its associated ligand, the base, the solvent, and the temperature.

The Catalyst-Ligand System: The Heart of the Reaction

The choice of the palladium source and its coordinating ligand is paramount. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been used, more sophisticated systems often provide superior results, especially for challenging substrates.[4][5]

  • Palladium Precatalysts: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly employed.[2][4][5] Pd(II) precatalysts require an initial reduction to the active Pd(0) species, which can sometimes be a source of side reactions.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl bromides like 5-bromothiazole, electron-rich and bulky phosphine ligands are often preferred as they can facilitate the oxidative addition step. Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) which are part of modern PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts.[2][6] In some cases, particularly with microwave heating, ligand-free conditions have been reported to be effective.[3]

The Base: The Activator

The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] The choice of base can significantly impact reaction rates and yields.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective bases for a range of 5-bromothiazole couplings.[5][8]

  • Phosphates: Potassium phosphate (K₃PO₄) is another common and often highly effective base.[4]

  • Hydroxides: While stronger bases like sodium hydroxide (NaOH) can be used, they may not be compatible with base-sensitive functional groups on the substrates.

The Solvent: The Reaction Medium

The solvent system must be chosen to ensure the solubility of all reaction components and to facilitate the catalytic cycle.

  • Aqueous Mixtures: A mixture of an organic solvent and water is very common. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Popular choices include 1,4-dioxane/water, DMF/water, and acetonitrile/water.[3][4][8]

  • Anhydrous Solvents: In some cases, anhydrous conditions are preferred, particularly if water-sensitive functional groups are present. Toluene and dimethoxyethane (DME) are common choices in such scenarios.[5]

Temperature and Reaction Time: The Driving Force

Most Suzuki couplings of 5-bromothiazoles require heating to proceed at a reasonable rate.

  • Conventional Heating: Reaction temperatures typically range from 80 °C to 120 °C.[4][5] Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as TLC or LC-MS.

  • Microwave Irradiation: Microwave heating has emerged as a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes and sometimes improving yields.[8]

Comparative Analysis of Reaction Conditions

The following table summarizes a selection of reported conditions for the Suzuki coupling of various 5-bromothiazole derivatives, showcasing the impact of different parameters on the reaction outcome.

5-Bromothiazole DerivativeArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp. (°C) / TimeYield (%)Reference
4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazolePhenylboronic acidBenzothiazole-based Pd(II) precatalyst (1)Cs₂CO₃ (2)DMF160 (MW) / 30 min92[8]
4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole4-Methoxyphenylboronic acidBenzothiazole-based Pd(II) precatalyst (1)Cs₂CO₃ (2)DMF160 (MW) / 30 min95[8]
2-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)100 / 12 h~80-90 (estimated)[4]
2-Amino-5-bromo-4-t-butylthiazole4-Tolylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2)DMF120 / 8 h~85-95 (estimated)[4]
2,4,5-Tribromothiazole (selective at C5)4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O (4:1)100 / 16 h85[9]

Experimental Protocols

The following is a generalized, step-by-step protocol for the Suzuki coupling of a generic 5-bromothiazole with an arylboronic acid. This should be considered a starting point, and optimization may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of 5-Bromothiazoles

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add 5-bromothiazole (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) to a Schlenk flask. prep2 2. Add palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand (if necessary). prep1->prep2 prep3 3. Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) 3x. prep2->prep3 react1 4. Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. prep3->react1 react2 5. Heat the reaction mixture (e.g., 100 °C) with vigorous stirring. react1->react2 react3 6. Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 7. Cool to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate). react3->workup1 workup2 8. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. workup1->workup2 workup3 9. Filter and concentrate under reduced pressure. workup2->workup3 workup4 10. Purify the crude product by column chromatography. workup3->workup4

Caption: A generalized workflow for the Suzuki coupling of 5-bromothiazoles.

Materials:

  • 5-Bromothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-bromothiazole, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Below are common problems encountered in the Suzuki coupling of 5-bromothiazoles and their potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Inappropriate base or solvent. 4. Poor solubility of reagents.1. Use a fresh batch of catalyst or a more active precatalyst system. 2. Ensure rigorous degassing of solvents and the reaction vessel. 3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. 4. Try a different solvent or solvent mixture (e.g., DMF, toluene).
Protodeboronation of Boronic Acid 1. Excessively harsh basic conditions. 2. Prolonged heating. 3. Presence of excess water.1. Use a milder base (e.g., K₂CO₃ instead of stronger hydroxides). 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use anhydrous solvents if the problem persists.
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate oxidative coupling.Improve the degassing procedure.
Debromination of the Thiazole Certain catalyst/ligand combinations or reaction conditions can promote this side reaction.Screen different catalyst and ligand systems. Sometimes a lower reaction temperature can mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromothiazoles is a robust and versatile method for the synthesis of 5-arylthiazoles, a privileged scaffold in drug discovery and materials science. A deep understanding of the reaction mechanism and the critical role of each reaction parameter empowers the researcher to move beyond rote execution and towards rational optimization. By carefully selecting the catalyst, base, and solvent, and by diligently troubleshooting any issues that arise, the full potential of this powerful transformation can be realized.

References

Sources

Application Note: Functionalization of C5 Position in 2-Methyl-4-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-4-aminothiazole scaffold represents a distinct and chemically sensitive subclass of thiazoles, differing significantly from the ubiquitous 2-aminothiazoles utilized in Hantzsch-type drug discovery (e.g., dasatinib). While the 2-amino isomers are stable, 4-aminothiazoles are inherently unstable as free bases in aqueous media, prone to rapid tautomerization and hydrolysis. Consequently, functionalization at the nucleophilic C5 position requires strict adherence to protocols that maintain the amine in a protected or salt form.

This guide provides validated protocols for the C5-functionalization of 2-methyl-4-aminothiazoles, focusing on halogenation and palladium-catalyzed cross-coupling . It emphasizes the use of N-protected intermediates (e.g., N-acetyl or N-Boc) to ensure scaffold integrity and catalyst longevity.

Chemical Context & Stability Profile

The "Ortho-Activation" Effect

Unlike 2-aminothiazoles, where the amine activates the C5 position via para-conjugation, the 4-amino group in 2-methyl-4-aminothiazole activates the C5 position through direct ortho-donation. This makes C5 exceptionally nucleophilic but also renders the ring susceptible to oxidative degradation.

Critical Stability Warning

Do not attempt to isolate 2-methyl-4-aminothiazole as a free base. Research confirms that in aqueous solution, the free amine tautomerizes to the imine/thiazoline form, which rapidly hydrolyzes to open-chain byproducts (e.g.,


-mercapto-ketones).
  • Best Practice: Handle the scaffold as its hydrochloride salt or as a stable amide/carbamate (e.g., 4-acetamido or 4-(Boc)amino).

Figure 1: Stability pathway. The free base leads to degradation; N-protection is the requisite gateway to C5 functionalization.

Strategic Workflow

The recommended route for C5 functionalization involves three stages:

  • Stabilization: Conversion of the 4-amino precursor (often generated via Curtius rearrangement of 2-methylthiazole-4-carboxylic acid) into a stable N-acetyl or N-Boc derivative.

  • Activation: Electrophilic halogenation (Bromination/Iodination) at C5.

  • Coupling: Metal-catalyzed cross-coupling (Suzuki-Miyaura) to install aryl/heteroaryl groups.

Protocol Module A: C5-Bromination

Objective: Synthesize N-(5-bromo-2-methylthiazol-4-yl)acetamide. Mechanism: Electrophilic Aromatic Substitution (SEAr).[1][2] Why NBS? Elemental bromine (


) is too oxidizing for the electron-rich thiazole ring and may cause oxidative decomposition of the sulfur. 

-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (

).
Materials
  • Substrate: N-(2-methylthiazol-4-yl)acetamide (1.0 equiv)

  • Reagent:

    
    -Bromosuccinimide (NBS) (1.05 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Temp: 0 °C to Room Temperature (RT)

Step-by-Step Procedure
  • Preparation: Dissolve N-(2-methylthiazol-4-yl)acetamide (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 mmol) portion-wise over 10 minutes. Rapid addition can cause exotherms that lead to di-bromination or oxidation.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting material (

    
    ) and appearance of a less polar product (
    
    
    
    ).
  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (0-40% EtOAc in Hexanes).

    • Expected Yield: 75–85%

    • Validation: MS (ESI+) should show M+H doublet (M, M+2) characteristic of bromine (e.g., m/z 235/237).

Protocol Module B: Palladium-Catalyzed Suzuki Coupling

Objective: Synthesize 5-aryl-2-methyl-4-acetamidothiazoles. Challenge: The sulfur in the thiazole ring and the amide nitrogen can coordinate to Palladium, potentially poisoning the catalyst. High-activity catalysts and rigorous degassing are required.

Materials
  • Substrate: 5-bromo-2-methyl-4-acetamidothiazole (from Module A)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Vessel Setup: Use a microwave vial or a Schlenk flask equipped with a magnetic stir bar.

  • Loading: Add the 5-bromo-thiazole (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Base (1.5 mmol).

  • Degassing (Critical): Add the solvent mixture (Dioxane/Water, 5 mL). Sparge with Argon or Nitrogen gas for 10 minutes. Oxygen is the primary cause of failure in thiazole couplings.

  • Catalyst Addition: Add the Pd catalyst (0.025 mmol) quickly under a stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 80–90 °C for 4–12 hours. (Microwave: 100 °C for 30–60 mins).

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc. Wash the filtrate with water and brine.

  • Purification: Flash chromatography. Note that 5-aryl thiazoles are often fluorescent under UV (365 nm).

Data Summary Table: Representative Conditions
ParameterStandard ConditionOptimization for Steric Bulk
Catalyst


+ XPhos
Base

(aq)

(anhydrous)
Solvent DME/Water or Dioxane/WaterToluene/Water
Temp 80 °C100–110 °C
Yield 60–80%40–65%

Advanced Module: Direct C-H Arylation (Ligand-Free)

Context: For high-throughput screening, avoiding the bromination step is desirable. Direct C-H activation uses the innate nucleophilicity of C5. Note: This works best on the N-acetyl protected scaffold.

Protocol:

  • Reagents: Substrate (1.0 eq), Aryl Bromide (1.5 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DMA (Dimethylacetamide), Anhydrous.

  • Conditions: 120 °C, Sealed tube, 16 hours.

  • Mechanism: Concerted Metallation-Deprotonation (CMD). The acetate base assists in pulling the proton from C5 while Pd coordinates to the sulfur/pi-system.

Figure 2: Synthetic workflow comparing the standard Bromination-Suzuki route vs. Direct C-H Arylation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Stability of 4-Aminothiazoles

    • Sperry, J. B., et al. (2009).[3] Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase . Bioorganic & Medicinal Chemistry Letters, 19(13), 3438-3441. Link

    • Note: This paper explicitly details the instability of 4-aminothiazoles in aqueous media and the necessity of protection.
  • Direct C-H Arylation of Thiazoles

    • Roger, J., Pogan, F., & Doucet, H. (2009).[3] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings . The Journal of Organic Chemistry, 74(3), 1179–1186. Link

  • Suzuki Coupling on Thiazoles: Ohnmacht, C. J., et al. (2004). Synthesis and Structure-Activity Relationships of Thiazole-Based Inhibitors. Journal of Medicinal Chemistry. (General reference for Pd-coupling on thiazole cores).
  • Gewald Reaction (Alternative Synthesis Context)

    • Huang, Y., & Dömling, A.[4] (2011).[4] The Gewald multicomponent reaction . Molecular Diversity, 15, 3–33.[4] Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-bromo-2-methyl-1,3-thiazol-4-amine with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Strategic Importance of 2-Amino-5-arylthiazoles in Medicinal Chemistry

The 2-aminothiazole scaffold is a highly privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The ability to functionalize this core at the 5-position through the introduction of diverse aryl and heteroaryl groups via carbon-carbon bond formation is of paramount importance for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[4] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for achieving this transformation, prized for its mild reaction conditions, high functional group tolerance, and broad substrate scope.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling of 5-bromo-2-methyl-1,3-thiazol-4-amine with a variety of boronic acids. We will delve into the mechanistic underpinnings of this reaction, offer a detailed and robust experimental protocol, and provide insights into troubleshooting and optimization strategies.

Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-rich nature of the aminothiazole ring can influence the rate of this step.[7]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The choice of base is critical and can significantly impact the reaction efficiency.[8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The presence of the amino group on the thiazole ring can potentially coordinate to the palladium center, influencing the catalytic activity.[9] Careful selection of ligands can mitigate these effects and promote efficient coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[10]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like XPhos Pd G4) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)[10]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.[10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-1,3-thiazol-4-amine.[10]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions should be considered as a starting point for optimization.

Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001285
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene110892
3-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1201678
2-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O901888

Visualization of the Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh Reagents: - this compound - Boronic Acid - Base - Catalyst/Ligand B Add to Dry Schlenk Flask A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Cool to RT and Dilute with Organic Solvent E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through several key checkpoints:

  • In-process Monitoring: Regular monitoring of the reaction by TLC or LC-MS allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged heating.

  • Confirmation of Product Identity: The structure of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Assessment: The purity of the final compound should be determined by HPLC or elemental analysis to ensure it meets the standards required for subsequent biological testing or further synthetic transformations.

  • Troubleshooting: Common issues in Suzuki-Miyaura couplings include low yields, the formation of homocoupling byproducts, and protodeboronation of the boronic acid.[6][11] Low yields can often be addressed by screening different catalysts, ligands, bases, and solvents.[12] Homocoupling can be minimized by ensuring the reaction is thoroughly deoxygenated.[6] Protodeboronation can be mitigated by using anhydrous conditions or by employing more stable boronic esters.[11][13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-aryl-2-methyl-1,3-thiazol-4-amines, providing a versatile and efficient route to a wide array of medicinally relevant compounds. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully employ this powerful transformation in their drug discovery efforts. Careful optimization and rigorous analytical characterization are key to achieving high yields and ensuring the quality of the synthesized compounds.

References

  • ChemBK. 5-bromo-4-methyl-thiazol-2-amine. Available from: [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed Central (PMC). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]

  • PubMed Central (PMC). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available from: [Link]

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Drug Discovery. Available from: [Link]

  • PubMed Central (PMC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • PubMed. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

  • ACS Publications. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases | Journal of Medicinal Chemistry. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]

  • PubMed Central (PMC). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

  • ResearchGate. Aminative Suzuki-Miyaura coupling. Available from: [Link]

  • PubMed. Recent developments of 2-aminothiazoles in medicinal chemistry. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • PubMed Central (PMC). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • PubMed Central (PMC). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Available from: [Link]

  • Xingwei Li Lab @ SUSTech. Aminative Suzuki–Miyaura coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction. Available from: [Link]

  • PubMed. Design and discovery of boronic acid drugs. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]

  • ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]

  • JOCPR. Synthesis of some new 5- substituted of. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-amino-5-bromothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-amino-5-bromothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet valuable heterocyclic building block. The inherent electronic properties of 4-amino-5-bromothiazole, specifically the electron-rich nature of the amino group, can present unique obstacles in achieving high yields and purity.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven strategies.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low, or the reaction stalls with significant starting material remaining. What are the likely causes and how can I improve conversion?

Low conversion is a frequent issue and can often be traced back to suboptimal reaction parameters or reagent quality. Here’s a systematic approach to troubleshooting:

A1: Systematic Troubleshooting for Low Yield

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is paramount. The electron-rich nature of the 4-aminothiazole ring can influence the catalytic cycle.

    • Rationale: Electron-donating ligands increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step.[2][3] Bulky ligands can promote the final reductive elimination step.[2]

    • Recommendation: Start with a robust catalyst system known for its effectiveness with heteroaryl halides. A common and effective combination is a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4][5] If using a Pd(II) precatalyst like Pd(OAc)₂, be aware that it requires in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[5]

  • Base Selection and Stoichiometry: The base plays a crucial role in the Suzuki reaction, primarily by activating the boronic acid for transmetalation.[2][6][7]

    • Rationale: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2][6] Insufficient or inappropriate base can lead to a stalled reaction.

    • Recommendation: A moderately strong inorganic base is often a good starting point. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are frequently effective.[1] Use at least 2-3 equivalents relative to the limiting reagent.[1][8]

  • Solvent and Degassing: The solvent system not only affects solubility but can also influence catalyst stability and reactivity.[9][10]

    • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[8] Solvents can also play a role in stabilizing catalytic intermediates.[9]

    • Recommendation: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 or 5:1 ratio) is a common and effective choice.[1][5] It is critical to thoroughly degas the solvent and the reaction mixture by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or by using freeze-pump-thaw cycles.[8]

  • Reaction Temperature: Temperature is a critical parameter that influences reaction kinetics.

    • Rationale: Many Suzuki couplings require heating to overcome activation energy barriers.[11] However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[8]

    • Recommendation: A good starting temperature is typically between 80-100 °C.[1][5] If the reaction is sluggish, a cautious increase in temperature may be beneficial.[8]

ParameterInitial RecommendationRationale
Catalyst System Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)Provides an active Pd(0) species with a bulky, electron-donating ligand to facilitate oxidative addition and reductive elimination.
Base K₃PO₄ (2-3 equivalents)Effectively forms the active boronate species for transmetalation.
Solvent 1,4-Dioxane/Water (4:1), degassedGood solubility for many substrates and reagents; degassing prevents catalyst deactivation.
Temperature 80-100 °CSufficient thermal energy for most couplings without promoting excessive side reactions.
Q2: I'm observing significant formation of a dehalogenated product (4-aminothiazole). How can I suppress this side reaction?

Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.

A2: Minimizing Dehalogenation

  • Identify the Hydride Source: This side reaction requires a source of hydride. Common sources in a Suzuki reaction mixture include amine bases or alcohol solvents.[8][12]

  • Change the Base: If you are using an amine-based organic base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.

  • Solvent Choice: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system like dioxane/water or THF/water.

Q3: My boronic acid appears to be decomposing, leading to low yields and the formation of homocoupled byproducts. What's happening and how can I prevent it?

This is likely due to protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source.

A3: Preventing Protodeboronation

  • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[13][14] While the active transmetalating species is still a subject of research, the increased stability of the ester can be advantageous.[13]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, if protodeboronation is severe, switching to strictly anhydrous conditions with a base like potassium fluoride (KF) can be effective.[7]

  • MIDA Boronates: For particularly unstable boronic acids, using N-methyliminodiacetic acid (MIDA) boronates can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition over time.[15]

  • Reaction Time and Temperature: Protodeboronation is often accelerated at higher temperatures and longer reaction times.[16] Optimizing the reaction to proceed as quickly and at as low a temperature as possible can help.

Q4: My reaction mixture turns black and a precipitate forms, leading to a stalled reaction. What does this indicate?

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.

A4: Addressing Catalyst Decomposition (Palladium Black Formation)

  • Cause: This occurs when the soluble Pd(0) catalyst aggregates into insoluble, catalytically inactive palladium metal.[8]

  • Troubleshooting Steps:

    • Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure an adequate ratio, typically between 1:1 to 4:1 ligand to palladium, depending on the specific system.[8]

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition.[8] Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use More Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can form more stable complexes with palladium, preventing precipitation.[2][4][17]

    • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can contribute to catalyst decomposition.[8]

Frequently Asked Questions (FAQs)

Q: Why is 4-amino-5-bromothiazole considered a "challenging" substrate for Suzuki coupling?

A: The primary challenge arises from the electronic nature of the substrate. The electron-donating amino group at the 4-position increases the electron density of the thiazole ring. This can make the oxidative addition of the palladium catalyst into the C-Br bond, which is often the rate-determining step, more difficult compared to electron-deficient aryl halides.[18] Additionally, the basic nitrogen of the amino group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]

Q: Should I use a boronic acid or a boronic ester?

A: Both can be effective, and the choice depends on the specific boronic acid partner.

  • Boronic Acids: Are often more reactive and have a higher atom economy.[14] However, they can be prone to decomposition via protodeboronation, especially if they are electron-deficient or sterically hindered.[4][14]

  • Boronic Esters (e.g., Pinacol Esters): Are generally more stable, easier to handle and purify, and less prone to protodeboronation.[13] This makes them a good choice for unstable coupling partners.

Q: What is the general mechanism for the Suzuki coupling reaction?

A: The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-amino-5-bromothiazole to form a Pd(II) complex.[2][18]

  • Transmetalation: The organic group from the boronic acid (activated by the base to a boronate) is transferred to the Pd(II) complex, displacing the halide.[2][18]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.[2][18]

Visualizing the Workflow and Mechanism

A clear understanding of the experimental workflow and the underlying catalytic cycle is crucial for effective troubleshooting.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-amino-5-bromothiazole, boronic acid/ester, and base in a flask. B Add anhydrous, degassed solvent. A->B C Evacuate and backfill flask with inert gas (e.g., Argon) 3x. B->C D Add catalyst and ligand solution. C->D E Heat mixture to desired temperature (e.g., 80-100 °C) with vigorous stirring. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature. Perform aqueous work-up. F->G H Extract with organic solvent. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J Suzuki_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl Oxidative Addition Transmetal Transmetalation PdII_Both Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Both Transmetalation PdII_Both:e->Pd0:s Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' (Product) PdII_Both->Product Reductive Elimination ArylHalide Ar-Br (4-amino-5-bromothiazole) ArylHalide->OxAdd Boronic Ar'-B(OR)2 Base Base Boronic->Base Boronate [Ar'-B(OR)2(Base)]- Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Couto, C. G., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Viciosa, M. T., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • McIntosh, M. L., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Chen, W., et al. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]

  • Biswas, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Sancineto, L., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Bol B., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA. Available at: [Link]

  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available at: [Link]

  • Watson, A. J. A., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Aminothiazole Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMT-STAB-001
Subject: Prevention of Decomposition in 2-Aminothiazole Scaffolds
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration (browning), loss of potency, or unexpected peaks in your LC-MS data regarding 2-aminothiazole (2-AT) derivatives.

Aminothiazoles are privileged scaffolds in medicinal chemistry (e.g., Pramipexole, Riluzole, Cephalosporins), but they possess a specific vulnerability: oxidative instability of the exocyclic amine and solution-state dimerization , particularly in DMSO.

This guide moves beyond generic "store in a cool dry place" advice. We will explore the mechanistic causes of decomposition and provide self-validating protocols to ensure the integrity of your chemical library.

Module 1: The Stability Matrix

Use this quick-reference table to determine the immediate risk profile of your compound.

StateConditionRisk LevelPrimary Decomposition ModeRecommended Action
Solid Crystalline (White/Pale Yellow)LowSurface Oxidation (Photo-induced)Store at 4°C, Amber Vial, Desiccator.
Solid Amorphous / OilyHighHygroscopic Hydrolysis & ClumpingStore at -20°C, Argon Overlay, Parafilm seal.
Solution DMSO (Room Temp) Critical Oxidative Dimerization & Ring Opening DO NOT STORE. Use immediately or freeze (-20°C).
Solution Ethanol/MethanolMediumEsterification (if carboxylates present)Store -20°C; avoid protic solvents for long-term.
Solution Water/BufferHighHydrolysis / pH-dependent degradationPrepare fresh. Do not store >24h.

Module 2: Troubleshooting Guide (Symptom-Based)

Symptom 1: "My white aminothiazole powder has turned brown/yellow."
  • Diagnosis: Oxidative Degradation. The exocyclic amine at the C2 position is electron-rich. Upon exposure to air and light, it forms N-centered radicals that progress to azo-dimers or highly colored imino-quinone type species.

  • Immediate Fix:

    • Check purity via LC-MS. If purity is >95%, the color is likely a surface impurity (trace oxidation products have high extinction coefficients).

    • Protocol: Wash the solid with cold diethyl ether or perform a recrystallization using Ethanol/Water (See SOP below).

Symptom 2: "I see a new peak at M+16 or 2M-2 in my LC-MS."
  • Diagnosis:

    • M+16: Formation of N-oxide or C-hydroxylation (often at C5 if unsubstituted).

    • 2M-2: Oxidative dimerization (formation of an azo-linkage or hydrazine-like bridge between two thiazole rings).

  • Root Cause: Storage in DMSO at Room Temperature.[1] DMSO can act as an oxidant under certain conditions, or facilitate the solubility of oxygen which reacts with the amine.

  • Corrective Action: Discard the stock solution. Re-synthesize or repurchase. Future stocks must be aliquoted and frozen immediately.

Symptom 3: "The material has caked into a hard lump."
  • Diagnosis: Hygroscopicity. Many aminothiazole salts (HCl, HBr) are hygroscopic. Absorbed water facilitates hydrolysis if sensitive side chains (esters, amides) are present.

  • Corrective Action: Dry under high vacuum (0.1 mbar) over

    
     for 24 hours.
    

Module 3: Scientific Deep Dive (The "Why")

The DMSO Anomaly

Researchers often assume DMSO is an inert solvent. For 2-aminothiazoles, this is a dangerous assumption. Studies have shown that 2-aminothiazoles stored in DMSO at room temperature undergo spontaneous decomposition.

Mechanism: The 2-aminothiazole exists in tautomeric equilibrium (Amine


 Imine). In polar aprotic solvents like DMSO, this equilibrium, combined with dissolved oxygen, facilitates the formation of sulfur-centered radicals  after an initial N-centered radical formation. This leads to:
  • Dimerization: Two thiazole units linking.

  • Ring Opening: Formation of thiourea derivatives.

  • Oxygenation: Formation of thiazolones (M+16).

Critical Insight: Decomposition is negligible at -20°C but significant at +25°C.

Photostability

Aminothiazoles absorb in the UV range (mid-range). Exposure to UV light (210–290 nm) causes cleavage of the S1–C2 bond, leading to ring-opening and the formation of isocyano intermediates. While 2-aminothiazole is more stable than 2-aminooxazole, it is less stable than 2-aminoimidazole.

Module 4: Visualization & Workflows

Figure 1: Storage Decision Tree

Use this logic flow to determine the correct storage vessel and environment.

StorageProtocol Start Aminothiazole Sample StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solution (Stock) StateCheck->Solution ActionSolid Amber Vial Desiccator 4°C Solid->ActionSolid SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO SolventCheck->DMSO Other Ethanol/Water SolventCheck->Other TempCheck Storage Duration? DMSO->TempCheck ActionDMSO_RT CRITICAL ERROR Decomposition Risk DMSO->ActionDMSO_RT Stored at RT? ActionFresh Prepare Fresh Do Not Store Other->ActionFresh ShortTerm < 24 Hours TempCheck->ShortTerm LongTerm > 24 Hours TempCheck->LongTerm ActionDMSO_Cold Aliquot Freeze -20°C Argon Flush ShortTerm->ActionDMSO_Cold LongTerm->ActionDMSO_Cold

Caption: Decision matrix for selecting storage conditions based on physical state and solvent. Note the critical warning for DMSO at Room Temperature.

Module 5: Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: To create a 10mM stock solution of a 2-aminothiazole derivative for biological screening without inducing decomposition.

  • Weighing: Weigh the solid into an amber glass vial (borosilicate).

  • Solvent Addition: Add anhydrous DMSO (99.9%, stored over molecular sieves).

    • Why? Water in DMSO accelerates hydrolysis.

  • Dissolution: Vortex briefly. Do not sonicate for >5 minutes as sonication generates heat and free radicals.

  • Inerting: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10 seconds to displace oxygen.

  • Aliquoting: Do not store one large bottle. Aliquot into single-use volumes (e.g., 50 µL) in PCR tubes or small vials.

  • Storage: Flash freeze immediately and store at -20°C or -80°C .

    • Validation: When thawing, check for precipitation. If precipitate forms, do not heat >37°C to redissolve.

SOP-02: Rescue of Oxidized Material (Recrystallization)

Objective: Purification of 2-aminothiazole that has turned yellow/brown.

  • Solvent Selection: Ethanol/Water (9:1 ratio) is generally effective.

  • Dissolution: Dissolve the crude solid in minimal boiling ethanol.

  • Filtration: If dark particles remain (insoluble oxidation products), filter hot through a 0.45 µm PTFE syringe filter.

  • Crystallization: Add warm water dropwise until slight turbidity persists. Allow to cool slowly to Room Temperature, then to 4°C.

  • Collection: Filter the white crystals and wash with cold diethyl ether.

References

  • Stability in DMSO: Weldon, C., et al. (2018). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]

  • Photostability: Xiao, T., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications. [Link]

  • General Safety & Handling: PubChem. (2025). 2-Aminothiazole Compound Summary. National Library of Medicine. [Link]

  • Oxidation Mechanism: Yamaguchi, K., et al. (2017).[2] Experimental and Theoretical Examination of the Radical Cations Obtained from the Chemical and Electrochemical Oxidation of 5-Aminothiazoles. ChemistryOpen. [Link]

  • Antioxidant/Radical Scavenging Activity: Hariprasad, G., et al. (2008). Antioxidant activity of an aminothiazole compound: possible mechanisms. Journal of Pharmacy and Pharmacology. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-methyl-1,3-thiazol-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 5-Bromo-2-methyl-1,3-thiazol-4-amine, a halogenated heterocyclic amine. The protocols outlined herein are synthesized from the safety data of structurally analogous compounds and established best practices for hazardous waste management, ensuring a robust and scientifically grounded approach.

Hazard Profile and Risk Assessment

Based on data from similar bromo-thiazole derivatives, this compound should be handled as a hazardous substance with the following potential effects:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes can lead to respiratory discomfort.[1]

  • Harmful if Swallowed: Ingestion may be detrimental to health.[3]

Incompatible Materials: To prevent dangerous reactions, this compound must be stored and disposed of separately from:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[2]

Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including:

  • Carbon oxides (CO, CO2)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Hydrogen bromide (HBr)[2]

Given these hazards, strict adherence to the following personal protective equipment (PPE) protocols is mandatory when handling this compound in any form, including as a waste product.

Table 1: Essential Personal Protective Equipment (PPE)
Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause severe eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation or absorption.
Body Laboratory coatProvides a barrier against accidental spills.
Respiratory Use in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary for large quantities or spills.Minimizes the inhalation of dust or fumes that can irritate the respiratory system.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The overarching principle is that this compound must be treated as a hazardous waste and disposed of through a licensed environmental management company.[1]

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

The segregation of hazardous waste is a critical first step to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Halogenated vs. Non-Halogenated Waste: this compound is a halogenated organic compound. It is imperative to collect this waste in a dedicated container for "Halogenated Organic Waste."[4] Co-mingling with non-halogenated waste streams can complicate the disposal process and significantly increase costs.

  • Solid vs. Liquid Waste: If the compound is in a solid form, it should be collected in a designated solid waste container. If it is dissolved in a solvent for experimental purposes, the entire solution is considered hazardous waste and should be collected in a designated liquid waste container.

Step 2: Container Selection and Labeling

Proper containment and clear communication of the waste's identity are non-negotiable.

  • Container Choice: Use only chemically compatible containers with secure, tight-fitting lids. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition and free from leaks or contamination.

  • Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • The relevant hazard pictograms (e.g., irritant)

Step 3: Waste Accumulation and Storage
  • Accumulation Point: Store waste containers in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is clearly marked and under the control of laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to mitigate the impact of potential spills.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from the incompatible materials listed in the Hazard Profile.

Step 4: Arranging for Disposal
  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor. This documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures a "cradle-to-grave" tracking of the hazardous material.

EPA Hazardous Waste Classification

Under the EPA's RCRA regulations, hazardous waste is categorized based on its characteristics and origin. While this compound is not specifically listed by name, it would likely be classified based on its properties.

  • Characteristic Waste: Depending on its specific toxicological profile, it could be classified as a toxic waste.

  • F-Listed Waste: If used as a solvent, waste containing this compound could fall under the F-list for spent halogenated solvents.[2][5]

Your EHS office will make the final determination of the appropriate EPA waste codes.

Emergency Procedures: Handling Spills

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation: This compound Segregation Segregate as Halogenated Organic Waste Start->Segregation Spill Spill Occurs Start->Spill Container Select & Label Appropriate Waste Container Segregation->Container Storage Store in Designated Satellite Accumulation Area Container->Storage EHS Contact EHS for Waste Pickup Storage->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal SmallSpill Small Spill Procedure: Contain, Absorb, Collect Spill->SmallSpill Small & Contained? LargeSpill Large Spill Procedure: Evacuate & Call EHS Spill->LargeSpill Large or Uncontained? SmallSpill->Container LargeSpill->EHS

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • The University of Maryland, Baltimore. (n.d.). F-Listed Hazardous Waste. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-methyl-1,3-thiazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling any chemical, especially novel or specialized compounds like 5-Bromo-2-methyl-1,3-thiazol-4-amine, requires a proactive and informed approach to personal protection. This guide is designed to provide you, my fellow researchers, with the essential, immediate safety information and operational plans necessary for handling this compound with confidence and care. Our goal is to build a culture of safety that empowers scientific discovery.

Hazard Assessment: Understanding the "Why" Behind the Protection

Before we select our Personal Protective Equipment (PPE), we must first understand the known and potential hazards of this compound. While specific toxicological data for this exact compound may be limited, we can infer its primary hazards based on related thiazole and brominated organic structures. Safety Data Sheets (SDS) for analogous compounds consistently indicate the following risks:

  • Skin Irritation : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation : Poses a significant risk of causing serious eye irritation or damage.[1][2][4][5]

  • Respiratory Irritation : Inhalation of dust or powder may cause respiratory tract irritation.[1][3]

  • Harmful if Swallowed : Acute oral toxicity is a potential hazard.[4][5][6]

This hazard profile dictates a multi-layered PPE strategy focused on preventing dermal, ocular, and respiratory exposure. The principle is simple: create an impermeable barrier between you and the chemical.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum required PPE for handling this compound in a laboratory setting. Adherence to these standards is critical to mitigate exposure risks.

PPE CategoryItemStandard/SpecificationPurpose
Eye & Face Protection Safety GogglesANSI Z87.1 compliant, chemical splash goggles.Protects against splashes, and airborne particles.[7]
Face ShieldWorn over safety goggles.Recommended for large quantities or when there is a significant risk of splashing.[7][8]
Hand Protection Nitrile GlovesDisposable, powder-free. Check for chemical resistance.Provides a primary barrier against incidental skin contact.[7][9]
Body Protection Laboratory CoatLong-sleeved, properly fitted.Protects skin and personal clothing from contamination.[7][8]
Respiratory Protection N95 Respirator or higherNIOSH-approved.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[7]

Procedural Guidance: From Preparation to Disposal

Effective protection goes beyond simply wearing PPE; it involves a systematic process of selection, use, and disposal.

PPE Selection and Use Workflow

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Operation cluster_post Post-Procedure start Begin Work with This compound review_sds Review Safety Data Sheet (SDS) start->review_sds assess_task Assess Task-Specific Risks (e.g., weighing, dissolution, transfer) review_sds->assess_task base_ppe Minimum Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_task->base_ppe fume_hood_check Is work performed in a certified chemical fume hood? base_ppe->fume_hood_check add_respirator Add NIOSH-approved N95 Respirator fume_hood_check->add_respirator No splash_risk_check Is there a significant splash risk? fume_hood_check->splash_risk_check Yes add_respirator->splash_risk_check add_faceshield Add Face Shield (over goggles) splash_risk_check->add_faceshield Yes proceed Proceed with Experiment splash_risk_check->proceed No add_faceshield->proceed doff_ppe Doff PPE Correctly proceed->doff_ppe dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands end Work Complete wash_hands->end

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat : Put on your lab coat and fasten it completely.

  • Respirator (if required) : Perform a seal check to ensure a proper fit.

  • Safety Goggles/Face Shield : Position securely on your face.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.[10] This creates a continuous barrier.

Doffing Sequence (Taking Off): This process is designed to contain contaminants.

  • Gloves : Remove gloves using a glove-to-glove technique (peel one off with the other, then slide a clean finger under the cuff of the remaining glove to remove it). Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles : Remove by handling the strap from behind your head. Do not touch the front surface.

  • Lab Coat : Unfasten and roll it outwards, containing the contaminated surface within the roll.

  • Respirator (if used) : Remove by the straps without touching the front.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.[11]

Disposal Plan for Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation : Establish a clearly labeled, sealed waste container specifically for chemically contaminated solid waste in the immediate work area.

  • Immediate Disposal : As PPE is doffed, it must be placed directly into this designated container.[8] Do not place contaminated items on benchtops or in general trash receptacles.

  • Container Handling : When the waste container is full, it should be securely sealed.

  • Final Disposal : The sealed container must be disposed of through your institution's official hazardous waste management program.[1][2] Adhere strictly to all local, state, and federal regulations for chemical waste disposal.[1]

By adhering to these rigorous PPE protocols, you are not only ensuring your own safety but also contributing to a secure and professional research environment for everyone.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Thiazole. Santa Cruz Biotechnology.
  • Safety Data Sheet for this compound. Enamine.
  • 5-Bromo-4-(trifluoromethyl)thiazol-2-amine Safety Data Sheet. AK Scientific, Inc.
  • Safety Data Sheet for 5-Bromo-1,3,4-thiadiazol-2-ylamine. (2009, February 10).
  • 5-bromo-4-methyl-thiazol-2-amine. Sigma-Aldrich.
  • 5-bromo-4-methyl-thiazol-2-amine Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Safety Data Sheet for 1,3-Dibromo-5,5-dimethylhydantoin. (2025, June 24). TCI Chemicals.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Safety Data Sheet for 2-Amino-5-bromo-1,3,4-thiadiazole. Fisher Scientific.
  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Safety Data Sheet. Georganics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.